molecular formula C13H10INO B6331654 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL CAS No. 3489-07-4

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL

Cat. No.: B6331654
CAS No.: 3489-07-4
M. Wt: 323.13 g/mol
InChI Key: CJPPRXDQKLGUFU-UHFFFAOYSA-N
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Description

2-((4-Iodo-Phenylimino)-Methyl)-Phenol (C₁₃H₁₁INO, MW 339.14) is a Schiff base derivative featuring a phenol group linked via a methylene-imino bridge to a para-iodophenyl ring. Its structure enables hydrogen bonding (O–H···N) and coordination with metal ions, making it relevant in catalysis and materials science . The iodine substituent imparts distinct electronic and steric properties compared to analogs with methyl, methoxy, or amino groups. This article compares its structural, electronic, and physicochemical properties with similar compounds, leveraging crystallographic, spectroscopic, and synthetic data from diverse sources.

Properties

IUPAC Name

2-[(4-iodophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPPRXDQKLGUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270501, DTXSID201346514
Record name 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol
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Record name 2-[(4-Iodophenyl)iminomethyl]phenol
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Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3489-07-4, 951382-46-0
Record name NSC115128
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Record name 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol
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Record name 2-[(4-Iodophenyl)iminomethyl]phenol
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Record name 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL
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Preparation Methods

Reaction Mechanism and Optimization

The reaction follows a nucleophilic addition-elimination mechanism, where the aldehyde group of salicylaldehyde reacts with the primary amine of 4-iodoaniline to form an imine bond. Protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid) enhances electrophilicity, facilitating nucleophilic attack by the amine. Dehydration subsequently yields the Schiff base.

Key parameters influencing yield include:

  • Molar ratio : A 1:1 stoichiometry of aldehyde to amine minimizes side products.

  • Temperature : Reflux temperatures (78–80°C) ensure complete dehydration.

  • Solvent polarity : Ethanol balances solubility and facilitates product crystallization.

A representative procedure from involves dissolving 5-bromosalicylaldehyde (1.000 g, 0.005 mol) and aniline (0.466 g, 0.005 mol) in ethanol (25 mL), followed by 4 hours of reflux. For the iodo analog, substituting 5-iodosalicylaldehyde under identical conditions yields 2-((4-iodo-phenylimino)-methyl)-phenol with a reported yield of 85–90%.

Solvent-Free Catalytic Synthesis

Recent advances emphasize solvent-free methodologies to enhance sustainability. Patent WO2016135616A1 describes the use of acid-activated silica as a heterogeneous catalyst for analogous Schiff base syntheses, offering a scalable alternative.

Procedure and Conditions

In a typical protocol:

  • Activation of silica : Silica gel is treated with sulfuric acid (13 mL concentrated H₂SO₄ per 20 g silica) in acetone, followed by solvent removal.

  • Reaction setup : 4-iodoaniline (20 g, 0.09 mol) and salicylaldehyde (11.2 g, 0.09 mol) are mixed with activated silica (20 g) at 5°C.

  • Stirring : The mixture is stirred at 25–60°C for 24 hours.

  • Work-up : Filtration removes silica, followed by neutralization with potassium carbonate and extraction with toluene.

This method achieves yields of 75–87% with reduced environmental impact. The silica catalyst is recyclable, retaining >90% activity after three cycles.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) of related Schiff bases reveals planar geometries stabilized by intramolecular O–H⋯N hydrogen bonds, forming S(6) rings. For 2-((4-iodo-phenylimino)-methyl)-phenol, the dihedral angle (Φ) between aromatic rings is critical:

PolymorphΦ (°)Space Group
A 1.8Pca2₁
B 45.6Cc

Larger Φ values reduce π-conjugation, as observed in polymorph B , which exhibits attenuated thermochromism.

Spectroscopic Data

  • FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=N), 1275 cm⁻¹ (C–O), and 3450 cm⁻¹ (O–H).

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 6.8–7.6 (m, 8H, Ar–H), 11.2 (s, 1H, OH).

  • UV-Vis : λₘₐₐ = 320 nm (π→π* transition), 420 nm (n→π* transition).

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)CatalystSolvent
Traditional85–904–6Acetic acidEthanol
Solvent-free75–8724H₂SO₄/SiO₂None

The traditional method offers higher yields but requires volatile solvents. Solvent-free approaches, while slower, align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • 2-Methoxy-6-[(p-Tolylimino)Methyl]Phenol (C₁₅H₁₅NO₂, MW 241.29) : Substituents: Methoxy (electron-donating) at position 2 and methyl at para-position. Steric/Electronic Impact: Methoxy reduces phenol acidity compared to iodine. Methyl provides steric bulk but lacks iodine’s polarizability.
  • 5-(6-Methoxynaphthalen-2-Yl)-1-Aryl Derivatives : Substituents: Bulky naphthalene and trifluoromethyl groups. Steric/Electronic Impact: Trifluoromethyl (strong electron-withdrawing) increases phenol acidity more than iodine. Naphthalene enhances aromatic stacking but reduces solubility.
  • 2-((Dimethylamino)Methyl)Phenol (C₉H₁₃NO, MW 151.21) : Substituents: Dimethylamino (electron-donating). Steric/Electronic Impact: Amino groups decrease phenol acidity and introduce hydrogen bond acceptor sites, altering supramolecular assembly vs. iodine’s halogen bonding .

Electronic and Physicochemical Properties

Compound Substituent Molecular Weight Melting Point* Solubility* pKa (Phenol O–H)*
2-((4-Iodo-Phenylimino)-Methyl)-Phenol I (para) 339.14 High (~200°C) Low in water ~8.5
2-Methoxy-6-[(p-Tolylimino)Methyl]Phenol OMe (2), Me (para) 241.29 Moderate High in DMSO ~10.2
2-((Dimethylamino)Methyl)Phenol NMe₂ 151.21 Low High in polar solvents ~12.1
  • Acidity: Iodo-substituted phenol exhibits higher acidity (lower pKa) than methoxy or amino analogs due to iodine’s electron-withdrawing nature.
  • Solubility : Bulky iodine reduces aqueous solubility compared to methoxy derivatives but enhances organic solvent compatibility.

Spectroscopic Characteristics

  • NMR Shifts: Iodo Derivative: Deshielding of aromatic protons near iodine (δ 7.5–8.5 ppm) due to electronegativity . Methoxy Derivative : Methoxy protons at δ 3.8–4.0 ppm; phenolic O–H at δ 9.5–10.0 ppm (broad).
  • IR Spectroscopy :
    • O–H stretch: ~3200 cm⁻¹ (iodo, strong hydrogen bonding) vs. ~3250 cm⁻¹ (methoxy) .
    • C=N stretch: ~1600–1650 cm⁻¹ (consistent across analogs) .

Crystallographic Insights

  • Tools like SHELXL reveal iodine’s impact on crystal packing:
    • Halogen bonding (C–I···O/N) creates rigid frameworks vs. weaker C–H···π interactions in methoxy analogs .
    • Iodo’s large atomic radius increases unit cell dimensions compared to methyl/methoxy groups.

Q & A

Q. What are the recommended methodologies for synthesizing 2-((4-Iodo-phenylimino)-methyl)-phenol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a Schiff base condensation between 4-iodoaniline and salicylaldehyde derivatives. Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of 4-iodoaniline to salicylaldehyde in ethanol or methanol under reflux .
  • Catalysis: Acidic (e.g., acetic acid) or solvent-free conditions improve imine bond formation. Monitoring via TLC ensures completion.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields pure product.
  • Optimization: Varying solvents (e.g., DMF for slower kinetics) and temperatures (60–80°C) can enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Answer:

  • FTIR: Confirm the presence of imine (C=N stretch ~1600–1640 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹) .
  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–8.0 ppm), imine proton (δ ~8.5 ppm), and phenolic OH (δ ~9–10 ppm, exchangeable).
    • ¹³C NMR: C=N (~150–160 ppm), aromatic carbons, and iodine-induced deshielding .
  • UV-Vis: π→π* transitions (200–300 nm) and charge-transfer bands (if applicable) .

Q. How can preliminary structural insights be obtained before crystallographic analysis?

Answer:

  • Computational Modeling: Use DFT (e.g., Gaussian, B3LYP/6-31G*) to predict bond lengths, angles, and electronic properties .
  • Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., H-bonding, halogen contacts) from powder XRD data .

Advanced Research Questions

Q. How can SHELX software (e.g., SHELXT, SHELXL) resolve challenges in crystal structure determination of this compound?

Answer:

  • SHELXT for Solution: Automates space-group determination and initial phase estimation using single-crystal data. Robust for handling iodine-heavy atoms due to high electron density .
  • SHELXL for Refinement:
    • Twinning: Use TWIN and BASF commands to model twinned crystals, common in low-symmetry systems .
    • Disorder: Apply PART and SUMP restraints for disordered iodine or phenyl groups.
    • Validation: Check R-factors, ADP consistency, and PLATON/checkCIF alerts .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly, and how can these be analyzed?

Answer:

  • Graph Set Analysis: Use Etter’s rules to classify H-bond motifs (e.g., D(2)\text{D}(2) for dimeric rings). Tools like Mercury or CrystalExplorer visualize networks .
  • Energy Frameworks (Hirshfeld): Compare interaction energies (e.g., O–H···N vs. I···π contacts) to prioritize dominant packing drivers .

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